molecular formula C26H24N4O2 B1574426 TAS-120

TAS-120

货号: B1574426
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IUPAC Nomenclature and Molecular Formula

TAS-120, internationally recognized as futibatinib , is systematically named 1-[(3S)-3-{4-amino-3-[(3,5-dimethoxyphenyl)ethynyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}pyrrolidin-1-yl]prop-2-en-1-one . Its molecular formula is C₂₂H₂₂N₆O₃ , with a molecular weight of 418.4 g/mol . The structure integrates a pyrazolo[3,4-d]pyrimidine core, a 3,5-dimethoxyphenyl ethynyl group, and a pyrrolidine-acrylamide moiety, which collectively define its pharmacological activity .

Table 1: Core Chemical Identifiers

Property Value
IUPAC Name 1-[(3S)-3-{4-amino-3-[(3,5-dimethoxyphenyl)ethynyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}pyrrolidin-1-yl]prop-2-en-1-one
Molecular Formula C₂₂H₂₂N₆O₃
Molecular Weight 418.4 g/mol
CAS Registry Number 1448169-71-8

Stereochemical Configuration and Isomeric Purity

Futibatinib contains a single chiral center at the C3 position of the pyrrolidine ring , conferring an (S)-configuration critical for target binding . Stereochemical purity is ensured during synthesis via asymmetric Sonogashira coupling, achieving ≥96.24% enantiomeric excess . The (S)-enantiomer exhibits superior binding affinity to fibroblast growth factor receptors (FGFRs) compared to its (R)-counterpart, as demonstrated by kinase inhibition assays .

X-ray diffraction studies confirm the absolute configuration of the chiral center, with no detectable racemization under physiological conditions . High-performance liquid chromatography (HPLC) methods validated by regulatory agencies verify isomeric purity, ensuring batch consistency .

Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic data reveal futibatinib’s binding mode in the FGFR1 kinase domain (PDB: 6MZW). The pyrazolo[3,4-d]pyrimidine core forms two hydrogen bonds with the hinge region residues Glu562 and Ala564, while the acrylamide group covalently binds Cys488 in the P-loop via Michael addition . The 3,5-dimethoxyphenyl group occupies a hydrophobic back pocket, stabilized by π-π interactions with Phe642 .

Table 2: Key Crystallographic Parameters

Parameter Value
Covalent Bond Partner Cys488 (FGFR1) / Cys492 (FGFR2)
Hydrogen Bonds Glu562 (backbone), Ala564 (backbone)
Hydrophobic Interactions Phe642, Val492, Leu484
Resolution 2.1 Å (FGFR1-futibatinib complex)

Molecular dynamics simulations demonstrate that the glycine-rich loop (residues 484–491) undergoes conformational rearrangement to accommodate futibatinib’s covalent binding, reducing flexibility by 40% compared to unbound FGFR2 . This "induced-fit" mechanism enhances binding stability, with a calculated dissociation constant (Kd) of 0.8 nM .

Computational Descriptors: XLogP3, Hydrogen Bonding Capacity, and Rotatable Bond Analysis

Futibatinib’s physicochemical properties align with Lipinski’s Rule of Five, as shown below:

Table 3: Computational Physicochemical Profiling

Descriptor Value Source
XLogP3 2.77
Hydrogen Bond Donors 1 (pyrazolo-pyrimidine NH2)
Hydrogen Bond Acceptors 6 (3 O, 3 N)
Rotatable Bonds 5
Topological Polar Surface Area 108.39 Ų

The moderate lipophilicity (XLogP3 = 2.77) balances membrane permeability and aqueous solubility, with experimental solubility of 38 mg/mL in dimethyl sulfoxide . Despite five rotatable bonds, the rigid pyrazolo[3,4-d]pyrimidine core limits conformational entropy, favoring target engagement . Quantum mechanical calculations estimate a polar surface area of 108.39 Ų , consistent with oral bioavailability thresholds .

属性

分子式

C26H24N4O2

SMILES

Unknown

外观

Solid powder

同义词

TAS-120;  TAS120;  TAS120.; Unknown

产品来源

United States

化学反应分析

Core Reaction Mechanism

TAS-120's primary chemical reaction involves Michael addition with a cysteine residue in the FGFR kinase domain, forming a covalent bond. This occurs in the ATP-binding pocket's glycine-rich loop (P-loop), specifically at Cys491 in FGFR2 . The reaction proceeds rapidly, with mass spectrometry confirming a covalent adduct formation within minutes .

Key Features of the Reaction:

  • The inhibitor's acrylamide group acts as an electrophile, reacting with the thiol group of Cys491 .

  • Structural flexibility of the P-loop facilitates nucleophilic attack, enabling rapid binding .

Structural Basis of Reactivity

X-ray crystallography has elucidated three critical structures:

  • Free ligand : TAS-120 adopts a planar conformation conducive to binding.

  • Reversible FGFR1 complex : Initial non-covalent interactions stabilize the inhibitor before covalent bond formation.

  • Irreversible FGFR1 adduct : The covalent bond locks the P-loop in a specific conformation, preventing dissociation .

Interatomic Interactions:

  • Hydrogen bonds with Met341 and Glu339 in FGFR1 stabilize the complex .

  • Van der Waals contacts further enhance binding affinity .

Selectivity and Off-Target Reactivity

While TAS-120 primarily targets FGFRs, it exhibits off-target reactivity with SRC-family kinases (SRC, YES, FGR) . This arises from conserved cysteine residues in their ATP-binding pockets.

Comparison of Inhibitors Against FGFR Gatekeeper Mutants

MutantTAS-120 IC₅₀ (nM)FIIN-2 IC₅₀ (nM)PRN1371 IC₅₀ (nM)
FGFR2 V564F52276>1,000
FGFR3 V555M97583>1,000
FGFR4 V550L90255>1,000

Table adapted from , highlighting TAS-120's superior potency against gatekeeper mutations compared to other FGFR inhibitors.

Resistance and Clinical Implications

TAS-120's covalent binding mechanism overcomes resistance to ATP-competitive FGFR inhibitors in intrahepatic cholangiocarcinoma (ICC) . For example:

  • FGFR2 N550K mutation : TAS-120 retains nanomolar potency (IC₅₀ = 90 nM), while ATP-competitive inhibitors lose efficacy .

  • Clonal Dynamics : Serial biopsies and ctDNA analysis show TAS-120 targets polyclonal FGFR2 mutations, delaying resistance .

相似化合物的比较

Comparison with Similar Compounds

Mechanism of Action and Selectivity

Compound Type Target Key Structural/Mechanistic Features
TAS-120 Irreversible covalent FGFR1–4 Covalently binds P-loop cysteine (e.g., Cys477 in FGFR1); effective against gatekeeper mutations .
FIIN-2 Irreversible covalent FGFR1–4, SRC Covalently inhibits FGFR and SRC kinases; off-target activity may limit therapeutic utility .
PRN1371 Irreversible covalent FGFR1–4 No SRC inhibition; superior selectivity compared to TAS-120 and FIIN-2 .
Erdafitinib Reversible ATP-competitive FGFR1–4 Approved for FGFR2/3-altered bladder cancer; susceptible to resistance from gatekeeper mutations .
BGJ398 (Infigratinib) Reversible ATP-competitive FGFR1–3 Resistance common in iCCA; TAS-120 retains efficacy in BGJ398-resistant models .
DW14383 Irreversible covalent FGFR1–4 Similar covalent binding to FGFR1 as TAS-120; preclinical data show irreversible inhibition .

Resistance Profiles

  • TAS-120 : Overcomes resistance to ATP-competitive inhibitors (e.g., BGJ398, Erdafitinib) in FGFR2 fusion-positive iCCA and FGFR3-mutant bladder cancer . Retains potency against gatekeeper mutations (e.g., V565F/I in FGFR2) due to covalent binding .
  • ATP-Competitive Inhibitors (BGJ398, Erdafitinib) : Susceptible to resistance from mutations in the ATP-binding pocket (e.g., N550H, E566G in FGFR2) . Cross-resistance observed in bladder cancer models .
  • PRN1371 : Potent against FGFR gatekeeper mutants but lacks data in resistant clinical settings .

Clinical Efficacy

Compound Key Indications Clinical Trial Data
TAS-120 iCCA, bladder cancer Phase I/II: 71% tumor shrinkage in FGFR2-altered iCCA; 31% response in BGJ398-resistant cases .
Erdafitinib Bladder cancer Approved for FGFR3-mutant bladder cancer; 40% response rate in phase II .
BGJ398 iCCA Phase II: 14.8% response rate in FGFR2-fusion iCCA; resistance frequently develops .
DW14383 Preclinical (FGFR-aberrant tumors) Suppresses FGFR-dependent tumor growth in xenografts; no clinical data reported .

Structural and Functional Insights

  • TAS-120 vs. FIIN-2/PRN1371 : Unlike PRN1371, TAS-120 and FIIN-2 form covalent adducts with SRC kinase, though with weaker potency (IC50 > 1 µM vs. < 10 nM for FGFR1). Structural studies reveal TAS-120’s water-mediated interactions in FGFR1 enhance binding stability, whereas disordered P-loop conformations in SRC reduce efficacy .
  • Irreversible vs. Reversible Inhibitors : TAS-120’s covalent mechanism provides prolonged target engagement, circumventing resistance seen with ATP-competitive inhibitors .

准备方法

Summary Table: Key Preparation Parameters of TAS-120

Parameter Details
Chemical Formula C22H22N6O3
Molecular Weight 418.45 g/mol
Solubility ≥29 mg/mL in DMSO
Stock Solution Prepared at 1, 5, or 10 mM in DMSO; aliquoted and stored at -80°C/-20°C
In Vivo Formulation Sequential addition of DMSO master stock, PEG300, Tween 80, then ddH2O or corn oil
Storage Stock solutions stable for 6 months (-80°C) or 1 month (-20°C)
Covalent Binding Site Cysteine residue in P-loop of FGFR kinase domain
Crystallographic Data Structures resolved at 2.1–2.7 Å resolution showing covalent adduct formation
Dosing in Animal Models 3–100 mg/kg/day with varying frequency (daily to twice weekly)

常见问题

Q. What biochemical mechanisms underlie TAS-120’s selectivity for FGFR isoforms, and how are these validated experimentally?

TAS-120 covalently binds to a conserved cysteine residue in the ATP-binding pocket of FGFR1–4, inhibiting kinase activity irreversibly. Its selectivity is demonstrated via enzyme inhibition assays, showing IC50 values of 1.4–3.7 nM for FGFR1–4 . Validation methods include:

  • ELISA/Western blotting to measure FGFR phosphorylation inhibition in cancer cell lines .
  • Cell proliferation assays (e.g., CellTiter-Glo™) confirming growth suppression in FGFR-aberrant cell lines but not in FGFR-normal cells .

Q. What in vivo models demonstrate TAS-120’s efficacy against FGFR-aberrant tumors?

  • Patient-derived xenograft (PDX) models of intrahepatic cholangiocarcinoma (ICC) showed tumor regression and proliferation arrest at 25 mg/kg/day dosing, with sustained effects over 14 days .
  • Subcutaneous xenografts in nude mice revealed dose-dependent tumor growth inhibition and reduced FGFR phosphorylation, validated via tumor biopsies .

Q. What clinical efficacy metrics support TAS-120’s use in FGFR2-fusion cholangiocarcinoma?

In Phase I trials, TAS-120 achieved:

  • Objective response rate (ORR): 25% (7/28 patients with FGFR2 fusions) .
  • Disease control rate (DCR): 79% (22/28 patients), including stable disease (54%) and partial responses . Tumor regression was observed in 71% of FGFR2-fusion patients, with responses lasting up to 17 months .

Q. What in vitro assays confirm TAS-120’s anti-proliferative effects on FGFR-dysregulated cells?

  • ATP-based viability assays (e.g., CellTiter-Glo™) in 3-day treatments of FGFR2-fusion cell lines .
  • Dose-response curves showing selective inhibition in cells with FGFR amplifications or mutations, but not in FGFR-normal lines .

Advanced Research Questions

Q. How does TAS-120 overcome resistance to ATP-competitive FGFR inhibitors like BGJ398?

TAS-120’s covalent binding enables activity against tumors with secondary FGFR2 kinase domain mutations (e.g., N550K, V565I) that confer resistance to reversible inhibitors. Key evidence includes:

  • PDX models from BGJ398-resistant ICC patients showing tumor regression with TAS-120 .
  • Clinical responses in 4/4 patients who progressed on prior FGFR inhibitors, achieving partial responses or stable disease .

Q. What methodological approaches assess TAS-120’s target engagement in preclinical models?

  • Pharmacodynamic (PD) markers: FGFR phosphorylation in tumor biopsies, measured via ELISA or Western blotting, correlates with dose-dependent inhibition .
  • Intermittent dosing regimens (e.g., 3x/week) to mitigate hyperphosphatemia while maintaining efficacy, validated in murine models .

Q. How do researchers address paradoxical cell proliferation observed with TAS-120 in certain models?

In FGFR1-amplified breast cancer cells, TAS-120 counteracts FGF2-induced cell cycle shifts (G1-S phase). Methodologies include:

  • Flow cytometry with PI staining to quantify cell cycle phase distribution .
  • Dose-titration experiments to identify thresholds where antiproliferative effects dominate .

Q. What considerations guide Phase I trial design for TAS-120 in FGFR-aberrant solid tumors?

  • Dose escalation: Starting at 4 mg/day, increasing to 24 mg/day, with maximum tolerated dose (MTD) established at 20 mg/day .
  • Patient stratification: Enrollment of FGFR2-fusion cholangiocarcinoma patients after prior therapy failure, including other FGFR inhibitors .

Q. How do researchers analyze heterogeneous response data in TAS-120 clinical trials?

  • Subgroup analysis: Separating patients by FGFR alteration type (e.g., fusions vs. mutations) and prior treatment history .
  • Longitudinal biomarker monitoring: Tracking FGFR phosphorylation and serum phosphate levels to correlate with clinical outcomes .

Q. What strategies mitigate hyperphosphatemia during TAS-120 therapy?

  • Phosphate binders and dietary modifications to manage elevated serum phosphate, a common on-target adverse event .
  • Intermittent dosing schedules (e.g., 3x/week) to reduce toxicity while maintaining efficacy .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。